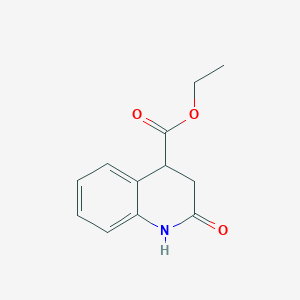

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

説明

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 4-position and a keto group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to be cost-effective and scalable for commercial applications.

化学反応の分析

Cascade Reaction Mechanism

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is synthesized via a three-component cascade reaction involving:

-

2-Alkenyl aniline

-

Aldehydes (e.g., 4-nitrobenzaldehyde, 2-anisaldehyde)

-

Ethyl cyanoacetate

The reaction proceeds through two key steps :

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes in the presence of DBU (1,8-diazabicycloundec-7-ene) to form α,β-unsaturated intermediates.

-

aza-Michael–Michael Addition : The intermediate undergoes sequential nucleophilic attacks with 2-alkenyl anilines, forming the tetrahydroquinoline scaffold with high diastereoselectivity (up to 93:7) .

Key Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Catalyst | DBU (50–200 mol%) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 2–48 hours |

Substrate Scope and Reaction Optimization

The reaction accommodates diverse aldehydes and aniline derivatives, enabling the synthesis of highly substituted tetrahydroquinolines.

Table 1: Substrate Variations and Yields

| Aldehyde | Aniline Derivative | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 5-Chloro-2-alkenyl | 88 | 93:7 |

| 2-Anisaldehyde | Methyl 2-alkenyl | 91 | 90:10 |

| 1-Naphthaldehyde | Phenyl 2-alkenyl | 92 | 90:10 |

| 3-Thiophenecarboxaldehyde | H-substituted | 84 | 72:28 |

Key Findings :

-

Electron-rich aldehydes (e.g., 2-anisaldehyde) improve diastereoselectivity .

-

Bulky substituents (e.g., naphthaldehydes) enhance yields but reduce reaction rates .

Diastereoselectivity and Structural Confirmation

X-ray crystallography confirmed the 1,3-cis configuration of major diastereomers (e.g., compound 3a ) . The distorted chair conformation stabilizes substituents on the same side of the tetrahydroquinoline ring.

Factors Affecting Diastereoselectivity:

科学的研究の応用

Medicinal Chemistry

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is recognized for its potential therapeutic properties. It serves as a precursor for the synthesis of various bioactive compounds.

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. Studies have demonstrated that modifications to the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline structure can enhance its efficacy against various bacterial strains .

1.2 Anti-inflammatory Properties

Some derivatives have shown promising anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds potential candidates for developing new anti-inflammatory drugs .

1.3 Anticancer Potential

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. The structural motifs present in these compounds can interact with biological targets involved in cancer progression, making them subjects of ongoing research in cancer therapeutics .

Organic Synthesis

The synthesis of this compound is crucial for its application in organic chemistry. Various synthetic routes have been developed to produce this compound efficiently.

2.1 One-Pot Synthesis Protocols

Recent studies have introduced one-pot synthesis methods that streamline the production of tetrahydroquinolines from readily available starting materials. For example, a tandem reaction involving ethyl cyanoacetate and aldehydes has been reported to yield high conversions to the desired tetrahydroquinoline products .

Table 1: Synthetic Methods Overview

| Methodology | Key Features | Yield (%) |

|---|---|---|

| One-Pot Cascade Reaction | Utilizes multiple reagents in a single step | High |

| Lewis Acid Catalysis | Involves BF3·Et2O for activation | Moderate |

| Reductive Cyclization | Sequential reduction steps | High |

Synthesis and Characterization

A study detailed the synthesis of this compound via a novel one-pot reaction involving benzylidene-malonates and Lewis acids. The resulting product was characterized using NMR spectroscopy and confirmed to be stable under standard conditions .

Biological Evaluation

In another investigation focused on the biological activity of synthesized tetrahydroquinolines, derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the quinoline ring for enhancing bioactivity .

作用機序

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

Indole derivatives: These compounds also have a heterocyclic structure and are known for their biological activities.

2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar core structure and have applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

生物活性

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of ETQ, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₃NO₃

CAS Number: 67752-52-7

MDL Number: MFCD19103317

Molecular Weight: 219.24 g/mol

Hazard Classification: Irritant .

Biological Activities

ETQ exhibits a range of biological activities that have been documented in various studies. The following sections summarize these activities:

1. Anticancer Activity

ETQ and its derivatives have shown promising anticancer properties. For instance, a study demonstrated that ETQ derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-oxo-TQ | HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| Ethyl 2-oxo-TQ | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

These findings indicate that ETQ could be a potential candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The antimicrobial properties of ETQ have also been explored. Research indicates that ETQ exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was tested using the disk diffusion method.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results suggest that ETQ could serve as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of ETQ. In vitro assays showed that ETQ can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 65 |

| IL-6 | 70 |

This anti-inflammatory activity suggests that ETQ may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity in Vivo

A recent study evaluated the anticancer effects of ETQ in a mouse model bearing human breast cancer xenografts. Mice treated with ETQ showed a significant reduction in tumor volume compared to the control group.

- Treatment Duration: 4 weeks

- Dosage: 20 mg/kg body weight

- Tumor Volume Reduction: 50% compared to untreated controls

This study underscores the potential of ETQ as an effective anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ETQ was assessed against clinical isolates of resistant bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting substituted anilines with triethyl methanetricarboxylate derivatives under acidic or catalytic conditions. For example, N-substituted anilines react with triethyl methanetricarboxylate in ethanol under reflux, yielding the tetrahydroquinoline core . Optimization includes adjusting catalyst loading (e.g., Fe3O4 nanoparticles for improved yields ), solvent polarity, and temperature. Yield improvements (e.g., 75–94%) are achieved by stepwise addition of reagents and inert atmosphere use to minimize side reactions.

Q. How is this compound characterized structurally and spectroscopically?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., ester carbonyl at ~170 ppm, tetrahydroquinoline ring protons between δ 1.2–4.5 ppm) .

- IR : Peaks at ~1650–1750 cm<sup>−1</sup> confirm lactam (2-oxo) and ester carbonyl groups .

- X-ray crystallography : SHELXL refines crystal structures, with validation via R-factors (<0.05) and ORTEP-3 for graphical representation .

Q. What functional groups in this compound enable derivatization for pharmaceutical applications?

- Methodology : The lactam (2-oxo) and ester groups are key. The lactam undergoes nucleophilic substitution (e.g., with Grignard reagents), while the ester can hydrolyze to carboxylic acids for coupling reactions. For example, the 4-carboxylate ester is hydrolyzed under basic conditions (NaOH/EtOH) to generate free acids for amide bond formation .

Advanced Research Questions

Q. How can catalytic systems (e.g., nanoparticles) improve the synthesis of this compound?

- Methodology : Fe3O4 nanoparticles (5 mmol loading) in ethanol under reflux enhance reaction efficiency, achieving 94% yield via magnetic recovery and reuse . Comparative studies should test Pd/C, zeolites, or enzyme-based catalysts to assess turnover frequency (TOF) and selectivity.

Q. How are contradictions in crystallographic or spectral data resolved during structural validation?

- Methodology : Use SHELXL for refinement and PLATON (Spek, 2009) for validation. Discrepancies in bond lengths/angles are addressed by re-examining data collection (e.g., resolution, temperature factors) and applying Hirshfeld surface analysis to assess intermolecular interactions . For NMR contradictions, DFT computational models (e.g., Gaussian) predict chemical shifts, aligning with experimental data .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to map nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can structural modifications enhance bioactivity while maintaining synthetic feasibility?

- Methodology :

- Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 6-position to modulate electron density and binding affinity .

- Ring expansion : Replace the tetrahydroquinoline core with pyrimidine or isoquinoline scaffolds to explore bioactivity shifts .

- Table : Comparison of Derivatives’ Bioactivity

| Derivative | Modification | IC50 (μM) | Target |

|---|---|---|---|

| 6-Nitro-substituted | Electron-withdrawing | 0.45 | EGFR kinase |

| Isoquinoline analog | Core replacement | 1.2 | Topoisomerase II |

Q. Data Contradiction Analysis

- Spectral vs. Crystallographic Data : Discrepancies in carbonyl stretching (IR) vs. crystallographic bond lengths may arise from solvent effects or polymorphism. Resolve by repeating experiments in controlled conditions (e.g., anhydrous solvents, single-crystal growth) .

- Theoretical vs. Experimental NMR : DFT-predicted shifts may deviate due to solvent or dynamic effects. Include implicit solvent models (e.g., PCM) in computations .

特性

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUDAJUVYHBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。